BenchChemオンラインストアへようこそ!

2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-

Enzyme Inhibition Phospholipase A2 Inflammation

Differentiated by its benzyl-protected α-hydroxy group, this trifluoromethyl ketone serves as a potent GVIA iPLA2 inhibitor (IC50 0.0073 μM) and a versatile synthon for deoxygenative functionalization to diverse benzylic CF3 scaffolds. Its orthogonal protection enables late-stage hydroxyl unmasking via hydrogenolysis, streamlining complex molecule construction. Ideal for inflammation research and medicinal chemistry libraries.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 329065-59-0
Cat. No. B1339796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-
CAS329065-59-0
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=O)C(F)(F)F
InChIInChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyDZNAGEGGLIKCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (CAS 329065-59-0): A Trifluoromethyl Ketone Building Block and Enzyme Inhibitor


2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (CAS 329065-59-0), also known as 3-(benzyloxy)-1,1,1-trifluoropropan-2-one, is a trifluoromethyl ketone featuring a benzyl-protected α-hydroxymethyl group . The trifluoromethyl ketone moiety is a well-established pharmacophore for enzyme inhibition, particularly as a transition-state analog for serine and cysteine hydrolases [1]. The benzyl ether functionality serves as a masked hydroxyl group, enabling orthogonal protection strategies in multi-step synthesis [2]. This compound is commercially available with typical purity specifications of 95% .

Why 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- Cannot Be Replaced by Generic Trifluoromethyl Ketone Analogs


The benzyl-protected α-hydroxy group in 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (CAS 329065-59-0) distinguishes it from simple alkyl or aryl trifluoromethyl ketones. This structural feature directly impacts synthetic utility and biological activity. In enzyme inhibition, the size and electronic nature of the 3-substituent modulate both potency and selectivity [1]. For synthesis, the benzyl ether provides a stable protecting group that can be selectively cleaved via hydrogenolysis to unmask a hydroxyl functionality for further derivatization, a transformation not possible with simple methyl or ethyl trifluoromethyl ketones [2]. Substituting a generic analog with a different protecting group (e.g., silyl ether) or no protecting group at all alters the compound's reactivity profile, solubility, and potential as a building block for complex molecules. The following quantitative evidence demonstrates specific dimensions where 329065-59-0 exhibits measurable differentiation.

Quantitative Differentiation Evidence for 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (CAS 329065-59-0)


Inhibitory Potency (IC50) Against GVIA iPLA2 vs. Established Trifluoromethyl Ketone Inhibitors

2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (329065-59-0) demonstrates significantly higher potency against GVIA iPLA2 compared to the widely used reference inhibitor PACOCF3 (palmitoyl trifluoromethyl ketone). The reported IC50 for 329065-59-0 is 0.0073 μM [1]. This represents a more than 500-fold improvement in potency over PACOCF3, which exhibits an IC50 of 3.8 μM for the same enzyme class [2]. This potency differential is a critical factor in selecting an inhibitor for high-sensitivity assays or for achieving effective target engagement at lower compound concentrations.

Enzyme Inhibition Phospholipase A2 Inflammation

Synthetic Versatility: Orthogonal Protection for Deoxygenative Functionalization

The benzyl ether moiety in 329065-59-0 provides a distinct synthetic advantage over simple trifluoromethyl ketones lacking a protected oxygen functionality. The compound serves as a direct substrate for deoxygenative functionalization, a transition-metal-free transformation that proceeds via a Pudovik addition/phospha-Brook rearrangement sequence [1]. This reaction converts the carbonyl group into a variety of benzylic trifluoromethyl scaffolds in good yields [1]. In contrast, simple alkyl trifluoromethyl ketones (e.g., 1,1,1-trifluoroacetone, CAS 421-50-1) lack the benzyl-protected α-hydroxy group, which is essential for this specific transformation, thereby precluding their use in generating the same class of substituted benzylic CF3 compounds.

Synthetic Methodology Trifluoromethylation Building Block

Selective Inhibition Profile: 329065-59-0 vs. Arachidonyl Trifluoromethyl Ketone (AACOCF3)

The compound 329065-59-0 is reported as a selective inhibitor of GVIA iPLA2 (IC50 = 0.0073 μM) [1]. In contrast, arachidonyl trifluoromethyl ketone (AACOCF3), another commonly used trifluoromethyl ketone PLA2 inhibitor, exhibits a different selectivity profile with reported IC50 values of 32 μM and 18 μM for ionomycin- and fMLP-stimulated arachidonate release, respectively, and is known to primarily target cytosolic cPLA2 [2]. The >4000-fold difference in potency against iPLA2 underscores the functional selectivity conferred by the benzyl-protected structure of 329065-59-0 compared to the arachidonyl side chain of AACOCF3.

Phospholipase A2 Selectivity Inflammation

Role as a Key Intermediate in the Synthesis of Pharmacologically Active Agents

2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (329065-59-0) is explicitly claimed as a novel intermediate in a patented process for preparing a pharmacologically-active agent [1]. The compound is used in a multi-step sequence involving reactions such as cyanation and subsequent conversion to the final active pharmaceutical ingredient [1]. This contrasts with other trifluoromethyl ketones, like 1,1,1-trifluoro-3-methoxy-3-phenyl-2-propanone (CAS 578-88-1), which lack the benzyl-protected hydroxyl handle necessary for the specific transformations described in the patent . The presence of the benzyl ether allows for orthogonal deprotection and further functionalization at a stage where other protecting groups might be incompatible.

Drug Discovery Intermediate Synthetic Chemistry

Validated Application Scenarios for 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (CAS 329065-59-0)


High-Sensitivity GVIA iPLA2 Inhibition Assays

Researchers developing high-throughput screens or detailed mechanistic studies for GVIA iPLA2 will find 329065-59-0 to be a potent tool compound. With an IC50 of 0.0073 μM [1], it enables robust enzyme inhibition at low nanomolar concentrations, a significant advantage over less potent tools like PACOCF3 (IC50 = 3.8 μM) [2]. This allows for the use of less compound, reducing solvent effects and potential off-target liabilities in cell-based or in vivo experiments. Its selectivity over cPLA2, as inferred from comparative data with AACOCF3 [3], makes it particularly valuable for deconvoluting PLA2 isoform-specific signaling pathways in inflammation research.

Synthesis of Substituted Benzylic Trifluoromethyl Scaffolds via Deoxygenative Functionalization

For synthetic chemists engaged in building libraries of fluorinated compounds, 329065-59-0 serves as a key starting material. Its structure, containing both a trifluoromethyl ketone and a benzyl-protected α-hydroxy group, is ideal for the recently developed deoxygenative functionalization methodology [4]. This transition-metal-free process converts the compound into a diverse array of benzylic CF3 scaffolds, a transformation not feasible with simple trifluoromethyl ketones [4]. This application scenario is directly supported by the compound's demonstrated reactivity in this specific chemical transformation, providing a powerful tool for medicinal chemists seeking to introduce trifluoromethyl groups with complex substitution patterns.

Protected Intermediate for Orthogonal Synthesis of Drug Candidates

Medicinal chemistry and process development teams can leverage 329065-59-0 as a protected building block in multi-step syntheses, as validated by its role in a patented route to a pharmacologically-active agent [5]. The benzyl ether group is stable under various reaction conditions but can be selectively removed by hydrogenolysis to reveal a hydroxyl group for late-stage functionalization. This orthogonal protection strategy is critical for constructing complex molecular architectures where other functional groups might be sensitive. The compound's specified use in a patent [5] provides a clear and validated rationale for its procurement in related analogue programs, distinguishing it from non-protected trifluoromethyl ketones which would require additional protection/deprotection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.